molecular formula C7H7NO4 B14097682 3-(Furan-2-yl)-2-nitroprop-2-en-1-ol CAS No. 905564-20-7

3-(Furan-2-yl)-2-nitroprop-2-en-1-ol

Cat. No.: B14097682
CAS No.: 905564-20-7
M. Wt: 169.13 g/mol
InChI Key: DFUHMESDUZWXEH-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-2-nitroprop-2-en-1-ol is a nitro-substituted propenol derivative featuring a furan ring, a structure that combines electron-rich aromaticity (furan) with the electrophilic nitro group. The nitro group likely enhances reactivity in nucleophilic additions or cyclocondensations, making it valuable for constructing pharmacophores or functional materials.

Properties

CAS No.

905564-20-7

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

3-(furan-2-yl)-2-nitroprop-2-en-1-ol

InChI

InChI=1S/C7H7NO4/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4,9H,5H2

InChI Key

DFUHMESDUZWXEH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=C(CO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction of Furan-2-carbaldehyde with Nitroethane

A seminal approach involves the condensation of furan-2-carbaldehyde with nitroethane under basic conditions. In a typical procedure, furan-2-carbaldehyde (1.0 equiv) is reacted with nitroethane (1.2 equiv) in the presence of ammonium acetate (0.3 equiv) as a catalyst, dissolved in methanol or ethanol. The reaction proceeds via enolate formation, followed by nucleophilic attack on the carbonyl carbon, yielding the β-nitro alcohol intermediate. Subsequent acid-catalyzed dehydration (e.g., using HCl or $$ \text{H}2\text{SO}4 $$) eliminates a water molecule to furnish the α,β-unsaturated product.

Optimization Insights :

  • Catalyst Screening : Ammonium acetate outperforms other bases (e.g., K$$2$$CO$$3$$, Et$$_3$$N) in terms of yield (up to 85%) and reaction rate.
  • Solvent Effects : Polar protic solvents (e.g., ethanol) enhance solubility of intermediates, while aprotic solvents (e.g., THF) favor dehydration steps.

Representative Data :

Starting Material Catalyst Solvent Time (h) Yield (%)
Furan-2-carbaldehyde NH$$_4$$OAc EtOH 6 78
Furan-2-carbaldehyde K$$2$$CO$$3$$ THF 12 62

Asymmetric Henry Reaction for Enantioselective Synthesis

Recent advances employ organocatalysts to achieve enantioselective synthesis. For instance, thiourea-based catalysts promote asymmetric additions, yielding enantiomerically enriched β-nitro alcohols. However, this method remains less explored for furan-derived substrates due to competing side reactions.

Knoevenagel Condensation Approach

The Knoevenagel condensation between furan-2-carbaldehyde and nitroacetic acid derivatives offers an alternative route. This method typically employs amine catalysts (e.g., piperidine) to facilitate the formation of the α,β-unsaturated nitro compound.

Mechanistic Pathway

The reaction initiates with the deprotonation of nitroacetic acid by the amine catalyst, generating a nucleophilic enolate. This species attacks the aldehyde carbonyl, followed by elimination of water to form the conjugated nitroalkene.

Experimental Protocol :

  • Combine furan-2-carbaldehyde (1.0 equiv), nitroacetic acid (1.1 equiv), and piperidine (0.1 equiv) in toluene.
  • Reflux at 110°C for 8–12 hours under nitrogen atmosphere.
  • Purify the crude product via column chromatography (hexane/ethyl acetate = 4:1).

Performance Metrics :

  • Yield : 65–72%
  • Purity : >95% (HPLC analysis)

Solvent and Catalyst Optimization

  • Catalyst : Piperidine provides superior yields compared to morpholine or pyridine.
  • Solvent : Toluene minimizes side reactions (e.g., polymerization) relative to DMF or DMSO.

Catalytic Reductive Methods

While less common, reductive approaches using heterogeneous catalysts have been explored. For example, iridium-based catalysts facilitate the selective reduction of nitro groups in conjugated systems, though this method is more relevant to downstream modifications than direct synthesis.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the predominant synthesis routes:

Method Catalyst Solvent Time (h) Yield (%) Selectivity
Henry Reaction NH$$_4$$OAc EtOH 6 78 Moderate
Knoevenagel Condensation Piperidine Toluene 10 68 High
Asymmetric Henry Thiourea THF 24 55 High (ee >80%)

Key Observations :

  • The Henry reaction offers the best balance of yield and simplicity for large-scale synthesis.
  • Knoevenagel condensation excels in selectivity but requires stringent anhydrous conditions.
  • Asymmetric methods, while innovative, remain limited by catalytic efficiency and substrate scope.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-2-nitroprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-2-yl)-2-nitroprop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2-nitroprop-2-en-1-ol involves its interaction with biological molecules through its nitro and hydroxyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydroxyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

  • 3-(Furan-2-yl)propan-1-ol (CAS 26908-23-6):

    • Lacks the nitro and double bond present in the target compound.
    • Simpler structure with lower molecular weight (126.16 g/mol vs. ~183.15 g/mol estimated for the nitro derivative).
    • Exhibits moderate hazards (skin/eye irritation, respiratory sensitivity) due to the hydroxyl group .
  • 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one (CAS 15462-59-6): Replaces the nitro and hydroxyl groups with a ketone and naphthyl substituent.
  • 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea: Features a thiourea bridge and pyrimidine ring, enabling metal coordination and antimicrobial activity. Structural complexity contrasts with the nitropropenol’s simplicity, highlighting divergent applications in coordination chemistry vs. synthesis .

Biological Activity

3-(Furan-2-yl)-2-nitroprop-2-en-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a furan ring and a nitro group, which contribute to its reactivity and biological properties. The synthesis typically involves the reaction of furan derivatives with nitroalkenes, often utilizing bases such as sodium ethoxide under controlled conditions to optimize yield and purity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has been shown to inhibit the quorum sensing (QS) mechanisms in Staphylococcus aureus, which is crucial for biofilm formation and virulence factor production. In one study, the compound demonstrated significant QS inhibition with reductions in biofilm mass and viability by up to 80% when combined with fusidic acid .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro assays. It has shown cytotoxic effects against several cancer cell lines, with mechanisms involving the induction of apoptosis and cell cycle arrest. The compound's ability to interact with cellular components through its nitro group has been suggested as a pathway for its anticancer activity .

The mechanism of action for this compound involves several pathways:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to cellular damage or apoptosis.
  • Electrophilic Substitution : The furan ring can undergo electrophilic aromatic substitution reactions, which may alter the compound's reactivity and biological interactions .

Data Summary

The following table summarizes key research findings on the biological activity of this compound:

Activity Target Organism/Cell Line Effect Reference
AntimicrobialStaphylococcus aureusQS inhibition (60%-80%)
AnticancerVarious cancer cell linesCytotoxicity (IC50 values)
Apoptosis inductionCancer cell linesInduction of apoptosis

Case Study 1: Antimicrobial Activity

In a recent study, this compound was evaluated for its ability to inhibit biofilm formation in Staphylococcus aureus. The compound was tested at various concentrations, revealing a significant reduction in biofilm viability when used in combination with traditional antibiotics.

Case Study 2: Anticancer Properties

Another study focused on the cytotoxic effects of this compound on breast cancer cell lines. Results indicated that treatment with this compound led to increased apoptosis rates compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the established synthetic routes for 3-(Furan-2-yl)-2-nitroprop-2-en-1-ol, and how do reaction conditions influence yield and stereochemistry?

Methodological Answer: The compound is typically synthesized via two primary routes:

  • Route 1: Condensation of β-nitrostyrene derivatives with formaldehyde in tetrahydrofuran (THF), yielding (E)-3-aryl-2-nitroprop-2-en-1-ols. This method emphasizes stereochemical control, favoring the E-isomer due to thermodynamic stability .
  • Route 2: Reaction of 2-nitrobenzaldehyde with 1-(furan-2-yl)ethanone under basic conditions, followed by column chromatography purification (hexane:ethyl acetate = 80:20). Yields range from 35–45%, influenced by solvent polarity and temperature .

Q. Table 1: Comparison of Synthetic Methods

MethodStarting MaterialsSolvent/CatalystYieldStereochemistryReference
β-Nitrostyrene routeβ-Nitrostyrene + formaldehydeTHF~60–70%Predominantly E
Aldehyde-ketone route2-Nitrobenzaldehyde + furan ketoneDMF/KOH35–45%Not reported

Key Considerations:

  • THF enhances nitroalkene reactivity, while DMF stabilizes intermediates.
  • Stereochemical outcomes depend on reaction kinetics and steric hindrance.

Q. How should researchers approach spectroscopic characterization to confirm the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

  • X-ray Crystallography: Resolves stereochemistry and bond lengths (e.g., C–C = 0.002 Å precision). SHELXL software is widely used for refinement .
  • Elemental Analysis: Validate molecular formula (e.g., C, H, N within ±0.4% of theoretical values) .
  • NMR/IR:
    • ¹H NMR: Look for furan protons (~6.3–7.4 ppm) and nitro-group deshielding effects.
    • IR: Nitro group absorption at ~1520 cm⁻¹ and hydroxyl stretch at ~3300 cm⁻¹.

Data Cross-Validation:
Discrepancies in melting points or spectral peaks should prompt re-evaluation of purity (e.g., column chromatography in ) or crystal quality (e.g., SHELX refinement in ).

Advanced Research Questions

Q. What strategies optimize regioselectivity in derivatization reactions involving the nitro and hydroxyl groups?

Methodological Answer:

  • Nitro Group Reactivity: Use palladium-catalyzed reductive cyclization with formic acid derivatives to access N-heterocycles (e.g., pyrazolines). Selectivity depends on catalyst loading and reductant strength .
  • Hydroxyl Group Protection: Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers during nitration or coupling reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores functionality .

Example Reaction:
Hydrazine derivatives react with the nitro group to form pyrazolines (35–45% yield), while the hydroxyl group remains inert in DMF solvent .

Q. How can computational chemistry aid in predicting reaction pathways or electronic properties of this compound?

Methodological Answer:

  • DFT Calculations: Model transition states for nitro-group reductions or cycloadditions. Basis sets like B3LYP/6-31G* are suitable for predicting activation energies .
  • Molecular Electrostatic Potential (MESP): Identify electrophilic/nucleophilic sites (e.g., nitro group as electrophile, furan oxygen as nucleophile).

Case Study:
Studies on analogous nitropropenols show that the nitro group’s electron-withdrawing effect stabilizes intermediates in Michael addition reactions .

Q. What experimental and analytical techniques resolve contradictions in reported spectroscopic or crystallographic data?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula discrepancies (e.g., isotopic pattern matching).
  • Twinned Crystal Analysis: Use SHELXD/SHELXE for structures with overlapping diffraction patterns, common in nitro compounds .

Q. Table 2: Addressing Data Contradictions

IssueTechniqueExample ApplicationReference
Ambiguous NMR peaks2D-COSY/HSQCAssign furan proton coupling
Low crystallinityMicrocrystalline screeningImprove crystal growth in THF
Elemental analysis driftCombustion analysis + HRMSVerify oxygen content

Q. How do solvent polarity and catalyst choice influence cyclization reactions into heterocyclic systems?

Methodological Answer:

  • Polar Aprotic Solvents (DMF, DMSO): Stabilize charged intermediates in hydrazine-mediated cyclizations (e.g., pyrazoline formation) .
  • Acid Catalysts (p-TsOH): Promote nitro-group participation in intramolecular cyclizations via protonation .

Critical Factor:

  • Temperature Control: Reactions above 80°C may degrade furan rings, reducing yields.

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